5-Chloro Effect on Nucleophilic Reactivity
The presence of the 5-chloro substituent significantly alters the nucleophilic reactivity of the indole core. According to Mayr's reactivity scale, 5-chloro-indole exhibits a nucleophilicity parameter (N) of 4.42 in MeCN, compared to 5.55 for unsubstituted indole [1]. This quantitative difference directly impacts the compound's behavior in electrophilic aromatic substitution and cross-coupling reactions, providing a rational basis for selecting the 5-chloro derivative over the unsubstituted analog in synthetic sequences requiring controlled reactivity.
| Evidence Dimension | Nucleophilicity Parameter (N) |
|---|---|
| Target Compound Data | 4.42 (for 5-chloro-indole, as a class representative) |
| Comparator Or Baseline | 5.55 (unsubstituted indole) |
| Quantified Difference | ΔN = -1.13 |
| Conditions | Measured in acetonitrile (MeCN) at 20 °C, Mayr's reactivity scale |
Why This Matters
This quantifies the electron-withdrawing effect of the 5-chloro group, enabling precise prediction of reaction outcomes and guiding chemists to select the 5-chloro derivative when lower nucleophilicity is required to avoid side reactions or achieve desired selectivity.
- [1] Mayr, H., & Ofial, A. R. (2006). Mayr's Database of Reactivity Parameters: Indoles. Journal of Organic Chemistry, 71, 9088–9095. View Source
